molecular formula C15H9NO4 B097066 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one CAS No. 17721-91-4

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one

Cat. No.: B097066
CAS No.: 17721-91-4
M. Wt: 267.24 g/mol
InChI Key: JQBCOAGLBYZCAU-UHFFFAOYSA-N
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Description

4,4'-Dibromostilbene (C₁₄H₁₀Br₂) is a brominated derivative of stilbene, characterized by two bromine atoms positioned at the para positions of the aromatic rings connected by a central ethylene (C=C) bond. This compound is synthesized via Wittig or Heck coupling reactions, often starting from bromobenzaldehyde and bromobenzyltriphenylphosphonium bromide, achieving yields up to 94% . Its crystalline structure and electronic properties make it valuable in materials science, catalysis, and organic synthesis. For instance, it serves as a precursor for transition metal complexes and supramolecular assemblies .

Properties

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCOAGLBYZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369560
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17721-91-4
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

NbCl₅-Catalyzed Intramolecular Cyclization

The Friedel-Crafts acylation, catalyzed by NbCl₅, offers a robust pathway to 1-indanones, which serve as precursors to 3-hydroxyindenones. As demonstrated by Barbosa et al., 3-arylpropionic acids 19 undergo cyclization in the presence of NbCl₅ to yield 1-indanones 22 (Scheme 8). For 3-hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, the synthesis begins with 3-(4-nitrophenyl)propionic acid. Conversion to its acyl chloride via thionyl chloride precedes cyclization under NbCl₅ catalysis, forming 2-(4-nitrophenyl)-1-indanone. Subsequent hydroxylation at position 3 is achieved through oxidative methods, such as mCPBA epoxidation followed by acid hydrolysis.

Reaction Conditions

  • Catalyst : NbCl₅ (10 mol%)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : 60–78% (depending on substituent electronics)

The electron-withdrawing nitro group marginally reduces reaction efficiency due to decreased aromatic ring activation. However, NbCl₅’s high oxophilicity mitigates this effect by stabilizing acylium intermediates.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-Catalyzed Coupling of Bromoindenones

The Suzuki-Miyaura reaction enables precise introduction of the 4-nitrophenyl group at position 2 of the indenone core. As outlined in Method 3 of, 2-bromo-1-indanone undergoes coupling with 4-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ (Scheme 11). The reaction proceeds in a deoxygenated 1,4-dioxane/water mixture, yielding 2-(4-nitrophenyl)-1-indanone after column chromatography. Hydroxylation at position 3 is subsequently performed via hydroxylamine hydrochloride under basic conditions.

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Temperature : 110°C, 12 hours

  • Yield : 65–72%

This method’s scalability is enhanced by the commercial availability of 4-nitrophenylboronic acid and tolerance of the nitro group under coupling conditions.

Alkyllithium-Mediated Synthesis from Isoindolinone Precursors

Lithiation of N-(4-Nitrophenyl)carboxamides

Building on the methodology in, N-(4-nitrophenyl)naphthalene-1-carboxamide is treated with n-BuLi at 0°C, followed by DMF addition to form a formylated intermediate (Scheme 3.2). Intramolecular cyclization yields 3-hydroxy-2-(4-nitrophenyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one. Subsequent alkyllithium addition (e.g., s-BuLi) induces ring contraction, producing the target indenone after acidic workup.

Critical Steps

  • Lithiation : n-BuLi (2.2 equiv) in THF at −78°C

  • Cyclization : DMF (3 equiv), 2 hours at room temperature

  • Yield : 55–68% after flash chromatography

The electron-deficient 4-nitrophenyl group necessitates careful temperature control to prevent side reactions during lithiation.

Hydroxylation Strategies for 3-Hydroxyindenones

Epoxidation-Hydrolysis Sequence

Post-formation of 2-(4-nitrophenyl)-1-indanone, hydroxylation at position 3 is achieved via epoxidation with mCPBA, followed by acid-catalyzed ring opening (Scheme 12). This two-step process ensures regioselective hydroxylation without disturbing the nitro group.

Conditions

  • Epoxidation : mCPBA (1.1 equiv), CH₂Cl₂, 0°C

  • Hydrolysis : HCl (1M), reflux, 2 hours

  • Yield : 70–85%

Comparative Analysis of Synthetic Routes

Method Key Advantage Yield Range Limitations
Friedel-Crafts AcylationHigh atom economy60–78%Sensitivity to electron-withdrawing groups
Suzuki-Miyaura CouplingModular aryl group introduction65–72%Requires brominated precursor
Alkyllithium AdditionDirect hydroxy group incorporation55–68%Low-temperature sensitivity

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)-1H-inden-1-one.

    Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)-1H-inden-1-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Properties

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex organic molecules. The presence of functional groups such as hydroxy and nitro enhances its reactivity, making it suitable for various chemical reactions, including condensation and substitution reactions .

Synthetic Routes

The synthesis typically involves multi-step organic reactions, often starting from simpler indene derivatives. Common methods include:

  • Condensation Reactions : Often conducted in solvents like ethanol or methanol using acidic or basic catalysts.
  • Oxidation Processes : The compound can be oxidized to yield derivatives with enhanced biological activity .

Antimicrobial and Anticancer Properties

Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have highlighted its potential to inhibit various pathogens and cancer cell lines, indicating its utility in drug development .

Medicinal Applications

This compound has been investigated for its therapeutic effects in treating various conditions:

  • Anti-inflammatory Agents : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates potential applications in neuroprotection, particularly against conditions associated with oxidative stress and hypoxia .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it valuable in creating products with specific colorimetric and stability characteristics .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Studies : Another investigation highlighted the compound's ability to inhibit bacterial growth, providing insights into its use as an antimicrobial agent .
  • Neuroprotective Research : Research exploring the neuroprotective properties indicated that the compound could mitigate oxidative damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Substituents Conjugation Length Dipole Moment (Debye) Key Applications
4,4'-Dibromostilbene Br (para) Extended via C=C ~2.1 (polarized C-Br) Catalysis, supramolecular chemistry
4,4'-Dibromobiphenyl Br (para) Limited (C-C bond) ~1.8 Flame retardants, polymer synthesis
4,4'-Dimethoxystilbene OMe (para) Extended via C=C ~1.3 (electron-donating) Fluorescent probes, OLEDs
3,3'-Dibromostilbene Br (meta) Extended via C=C ~1.9 Less steric hindrance in coupling

Key Findings :

  • Electronic Effects : Bromine’s electron-withdrawing nature in 4,4'-dibromostilbene reduces electron density on the aromatic rings compared to 4,4'-dimethoxystilbene, making it less reactive in electrophilic substitutions but more effective in stabilizing metal complexes .
  • Steric Effects : The para-substituted bromines in 4,4'-dibromostilbene create minimal steric hindrance compared to meta-substituted analogs (e.g., 3,3'-dibromostilbene), favoring symmetrical coordination in metal-organic frameworks .
Reactivity in Cross-Coupling Reactions

4,4'-Dibromostilbene is widely used in Suzuki-Miyaura and Negishi couplings to synthesize conjugated polymers and organometallic complexes. However, its reactivity differs from similar compounds:

  • Pd-Catalyzed Coupling: Unlike 4,4'-dibromobiphenyl, the ethylene bridge in 4,4'-dibromostilbene prevents intramolecular Pd catalyst transfer, leading to unselective mono-substitution products unless reaction conditions are tightly controlled .
  • Yield Comparison :
    • 4,4'-Dibromostilbene: ~60% yield in Negishi coupling with ZrCp*Cl₂ .
    • 3,3'-Dibromostilbene: Higher yields (~75%) due to reduced steric constraints .
Catalytic Performance in Asymmetric Reactions

In Sc(DS)₃-catalyzed asymmetric ring-opening reactions , cis-4,4'-dibromostilbene oxide exhibits distinct behavior compared to other epoxides:

Substrate Catalyst System Yield (%) Enantiomeric Excess (ee)
cis-4,4'-Dibromostilbene oxide Sc(DS)₃-(S,S)-148 56–62 86–93
cis-Stilbene oxide Sc(DS)₃-(S,S)-148 70–75 78–85
cis-4,4'-Dimethylstilbene oxide Sc(DS)₃-(S,S)-148 65–70 80–88

Insights :

  • The electron-withdrawing bromine groups in 4,4'-dibromostilbene oxide enhance electrophilicity at the epoxide center, improving enantioselectivity but slightly reducing yields compared to methyl-substituted analogs .

Biological Activity

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a detailed examination of its biological activities, supported by data tables and relevant case studies.

This compound has a molecular formula of C15H11N1O3C_{15}H_{11}N_{1}O_{3} and a molecular weight of 253.25 g/mol. The presence of the nitrophenyl group is significant in contributing to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, various synthesized derivatives were tested against several bacterial strains, revealing varying degrees of effectiveness.

CompoundBacterial StrainActivity Level
Compound AStaphylococcus pneumoniaeHigh
Compound BPseudomonas aeruginosaModerate
Compound CBacillus subtilisLow
Compound DSalmonella panamaNo activity

These findings suggest that modifications to the base structure can enhance or diminish antimicrobial efficacy, indicating a need for further structural optimization to maximize activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Apoptotic Effects

A study evaluated the compound's effects on MDA-MB-231 cells, revealing:

  • IC50 Values : The IC50 for MDA-MB-231 was found to be 150 μg/mL, indicating significant cytotoxicity.
  • Mechanism : The compound was shown to upregulate pro-apoptotic genes (caspase-3, 8, 9) while downregulating anti-apoptotic markers (Bcl-2).

This dual action suggests that this compound may serve as a potential lead compound for further development in cancer therapeutics .

Neuroprotective Properties

Recent investigations have explored the neuroprotective capabilities of this compound, particularly concerning its interaction with alpha-synuclein (α-syn) fibrils associated with neurodegenerative diseases such as Parkinson's disease.

Binding Affinity Studies

In vitro studies demonstrated that derivatives of this compound can bind to α-syn fibrils with high affinity:

DerivativeBinding Constant (Kd)Selectivity Ratio
Derivative A9.0 nM>10x for α-syn vs Aβ
Derivative B18.8 nM>10x for α-syn vs tau

These results indicate that this compound may be useful in developing imaging agents for detecting α-syn pathologies in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., substituted acetophenone) reacts with an aldehyde (e.g., 4-nitrobenzaldehyde) under basic or acidic catalysis. Key optimization parameters include:

  • Catalyst selection : Use NaOH or KOH for base-mediated condensation, or acetic acid for acid-catalyzed reactions.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm for nitrophenyl and indenone rings) and hydroxyl protons (broad peak near δ 9–12 ppm). Confirm intramolecular hydrogen bonding between the hydroxyl and ketone groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement. High-resolution data (≤ 0.8 Å) minimizes errors in bond-length and angle measurements .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, O–H stretch ~3200 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability and solubility?

  • Methodological Answer :

  • Electron-withdrawing effects : The nitro group enhances stability via resonance but reduces solubility in polar solvents due to increased hydrophobicity.
  • Photostability : Nitro derivatives are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) to prevent radical formation .
  • Solubility optimization : Use DMSO or DMF for dissolution in biological assays; adjust pH to deprotonate the hydroxyl group for aqueous compatibility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Basis set selection : Employ B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), global electrophilicity, and chemical potential. Compare results with experimental UV-Vis spectra to validate charge-transfer transitions .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich (hydroxyl/nitro groups) and electron-deficient (indenone ring) regions to predict reactivity sites .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions and correlate with experimental solubility data .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial potency)?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution for MIC, disk diffusion for zone-of-inhibition). Ensure consistent bacterial strains (e.g., ATCC controls) and growth conditions .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance. Report effect sizes and confidence intervals to address variability in replicate experiments .
  • Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm membrane disruption (for antimicrobial claims) and rule out assay-specific artifacts .

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Pharmacophore modeling : Define essential features (e.g., hydroxyl group for hydrogen bonding, nitro group for electron withdrawal) using software like Schrödinger or MOE. Validate with docking studies against target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Derivatization : Synthesize analogs with substituents at the indenone C-3 position (e.g., halogens, methyl groups) and test for enhanced lipophilicity or target affinity .
  • In vitro-in silico correlation : Use QSAR models to predict bioactivity of untested analogs, prioritizing synthesis of high-scoring candidates .

Q. What crystallographic challenges arise with this compound, and how are they resolved?

  • Methodological Answer :

  • Crystal twinning : Address using SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factor convergence .
  • Disorder modeling : For flexible nitro or hydroxyl groups, apply PART/SUMP constraints and anisotropic displacement parameters (ADPs) to reduce noise .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution and minimize thermal motion artifacts .

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